molecular formula C9H9BrN2OS B8413264 7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide

7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide

Cat. No. B8413264
M. Wt: 273.15 g/mol
InChI Key: CWVHMAHPUAZHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide is a useful research compound. Its molecular formula is C9H9BrN2OS and its molecular weight is 273.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9BrN2OS

Molecular Weight

273.15 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzoxazine-4-carbothioamide

InChI

InChI=1S/C9H9BrN2OS/c10-6-1-2-7-8(5-6)13-4-3-12(7)9(11)14/h1-2,5H,3-4H2,(H2,11,14)

InChI Key

CWVHMAHPUAZHAV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1C(=S)N)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (7.07 g, 33.00 mmol) and 1,1′-thiocarbonyldiimidazole (8.86 g, 49.70 mmol) in THF (83 mL) was heated to 120° C. under microwave irradiation, in a sealed tube, for 20 minutes, and then cooled to r.t. NH3 (110 mL, 7N solution in MeOH, 770 mmol) was added. The reaction mixture was stirred at r.t. for 16 h, and then concentrated in vacuo. The residue was triturated with 1M aqueous HCl, then Et2O, water and again Et2O, and then dried in vacuo to give the title compound (5.31 g, 59%) as a cream solid. δH (DMSO-d6) 8.66-7.53 (2H, m), 7.39 (1H, d, J 8.7 Hz), 7.15 (1H, d, J 2.3 Hz), 7.07 (1H, dd, J 8.9 and 2.3 Hz), 4.30-4.20 (4H, m). LCMS (ES+) 272.9 and 274.9 (M+H)+, RT 3.12 minutes (Method 7).
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
59%

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